(R)-2-Fluoro-6-(pyrrolidin-2-yl)aniline
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Overview
Description
®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is a compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by fluorination and subsequent amination to introduce the aniline group .
Industrial Production Methods
Industrial production methods for ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-6-(pyrrolidin-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding .
Medicine
In medicinal chemistry, ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological pathways and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the pyrrolidine ring, making it less structurally complex.
6-(Pyrrolidin-2-yl)aniline: Does not contain the fluorine atom, affecting its reactivity and binding properties.
®-2-Fluoro-6-(pyrrolidin-2-yl)pyridine: Contains a pyridine ring instead of an aniline moiety, altering its chemical behavior.
Uniqueness
®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is unique due to the combination of the fluorine atom, pyrrolidine ring, and aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13FN2 |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-fluoro-6-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H13FN2/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6,12H2/t9-/m1/s1 |
InChI Key |
RCEGFGSEXSCMBG-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)F)N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)N |
Origin of Product |
United States |
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